molecular formula C42H68O15 B13733906 Tibesaikosaponin V

Tibesaikosaponin V

Cat. No.: B13733906
M. Wt: 813.0 g/mol
InChI Key: ONZYNENDGFEXPD-NKRJZQNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Tibesaikosaponin V is typically isolated from the methanol extract of the roots of Bupleurum chinense DC. The extraction process involves normal and reversed phase column chromatography. The chemical structure of this compound is elucidated using extensive spectroscopic analysis, including 1D and 2D NMR, HR-ESI-MS, and chemical degradation methods .

Chemical Reactions Analysis

Tibesaikosaponin V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol for extraction and various chromatographic techniques for purification. The major products formed from these reactions are typically other saikosaponins or derivatives thereof .

Scientific Research Applications

Tibesaikosaponin V has several scientific research applications:

Mechanism of Action

Tibesaikosaponin V exerts its effects by inhibiting lipid accumulation and triacylglycerol content in adipocytes. It suppresses the mRNA expression of nuclear transcription factors, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα)

Properties

Molecular Formula

C42H68O15

Molecular Weight

813.0 g/mol

IUPAC Name

(4aS,6R,6aR,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one

InChI

InChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19-,21+,22-,23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33+,35+,36+,38+,39+,40-,41+,42-/m1/s1

InChI Key

ONZYNENDGFEXPD-NKRJZQNQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4([C@H](C(=O)[C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O

Origin of Product

United States

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